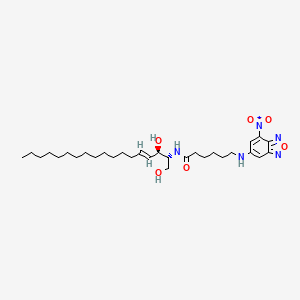

C6 NBD L-threo-ceramide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H49N5O6 |

|---|---|

Molecular Weight |

575.7 g/mol |

IUPAC Name |

N-[(E,2R,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-6-yl)amino]hexanamide |

InChI |

InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-28(37)26(23-36)32-29(38)19-16-14-17-20-31-24-21-25-30(34-41-33-25)27(22-24)35(39)40/h15,18,21-22,26,28,31,36-37H,2-14,16-17,19-20,23H2,1H3,(H,32,38)/b18-15+/t26-,28-/m1/s1 |

InChI Key |

QUAQFTJPXDOFOM-SVTPMZLBSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@@H](CO)NC(=O)CCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to C6 NBD L-threo-ceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD L-threo-ceramide, systematically known as N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine, is a fluorescently labeled, cell-permeable analog of ceramide.[1] This synthetic sphingolipid is a vital tool in cell biology, particularly for investigating the intricate pathways of sphingolipid metabolism and trafficking. Its utility stems from the attachment of a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore to a short-chain (C6) ceramide backbone. This modification allows for the visualization and tracking of ceramide metabolism and localization within living and fixed cells, with a primary accumulation in the Golgi apparatus.[2][3]

This guide provides a comprehensive overview of the technical details of this compound, including its physicochemical properties, detailed experimental protocols, and its role in cellular signaling pathways.

Physicochemical and Fluorescent Properties

This compound is a biologically active molecule that mimics natural short-chain ceramides.[1] The NBD fluorophore imparts environment-sensitive fluorescence, being weakly fluorescent in aqueous environments and exhibiting enhanced fluorescence in the nonpolar environment of cellular membranes.

Table 1: Physicochemical and Fluorescent Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃₀H₄₉N₅O₆ | [3] |

| Molecular Weight | 575.74 g/mol | [3] |

| Excitation Maximum (λex) | ~466 nm | [3] |

| Emission Maximum (λem) | ~536 nm | [3] |

| Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ (for NBD-PE) | [4][5] |

| Solubility | Soluble in Chloroform, DMSO, and Ethanol | [3] |

Note: The extinction coefficient is provided for a related NBD-labeled lipid, NBD-PE, as a reference, since a specific value for this compound is not consistently reported.

Cellular Uptake and Metabolism

This compound is readily taken up by cells and serves as a substrate for enzymes involved in sphingolipid metabolism. Its primary destination upon cellular entry is the Golgi apparatus, where it is metabolized into fluorescent analogs of sphingomyelin (B164518) (SM) and glucosylceramide (GlcCer).[2] This metabolic conversion is central to its use in studying the flux of sphingolipids through the Golgi.

The metabolic fate of this compound can be summarized as follows:

-

Conversion to NBD-Sphingomyelin (NBD-SM): Catalyzed by sphingomyelin synthase.

-

Conversion to NBD-Glucosylceramide (NBD-GlcCer): Catalyzed by glucosylceramide synthase.[6]

-

Conversion to NBD-Ceramide-1-Phosphate (NBD-C1P): Catalyzed by ceramide kinase (CERK).[7]

These metabolic pathways are crucial for various cellular processes, and their dysregulation is implicated in numerous diseases.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. NBD-PE | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]

- 5. rndsystems.com [rndsystems.com]

- 6. benchchem.com [benchchem.com]

- 7. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of C6 NBD L-threo-ceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD L-threo-ceramide is a fluorescently labeled, short-chain ceramide analog that has become an invaluable tool in cell biology research. Its unique properties allow for the visualization and study of sphingolipid metabolism and transport, as well as the induction of specific cellular signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its application as a Golgi apparatus probe and its role in apoptosis induction. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate its effective use in a research setting.

Ceramides are a class of bioactive sphingolipids that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1] The naturally occurring stereoisomer is D-erythro-ceramide. The L-threo isomer, while not naturally occurring, exhibits distinct biological activities. This compound is a synthetic analog where a short (C6) acyl chain is attached to an L-threo-sphingosine backbone, and a fluorescent nitrobenzoxadiazole (NBD) group is conjugated to the acyl chain. This fluorescent tag allows for its visualization within living and fixed cells.[2]

Core Mechanisms of Action

The mechanism of action of this compound can be broadly categorized into two main areas: its role as a fluorescent lipid probe for studying intracellular trafficking and its function as a bioactive molecule that can induce specific signaling cascades, most notably apoptosis.

Fluorescent Probe for the Golgi Apparatus and Sphingolipid Metabolism

One of the primary applications of this compound is as a vital stain for the Golgi apparatus.[3][4] The underlying mechanism for this specific localization is not due to a direct affinity for the Golgi, but rather its recognition and metabolism by enzymes resident in this organelle.[2]

Upon entering the cell, this compound is transported to the Golgi apparatus. Within the Golgi, it serves as a substrate for sphingomyelin (B164518) synthase and glucosylceramide synthase, leading to the formation of fluorescent C6 NBD-sphingomyelin and C6 NBD-glucosylceramide, respectively.[2][5][6] These fluorescent metabolites are then "trapped" and accumulate in the Golgi, allowing for its distinct visualization by fluorescence microscopy.[2] This metabolic trapping provides a robust method for studying Golgi morphology and the dynamics of sphingolipid transport.[2]

The metabolism of this compound can be tracked and quantified using techniques such as high-performance liquid chromatography (HPLC), providing insights into the flux of sphingolipid metabolic pathways.[5]

Metabolic Pathway of this compound

Caption: Metabolic fate of this compound within the Golgi apparatus.

Induction of Apoptosis

Short-chain ceramide analogs, including C6 ceramide, are well-documented inducers of apoptosis, or programmed cell death, in various cell types.[7][8] this compound can initiate apoptotic signaling cascades through both extrinsic and intrinsic pathways.[9]

The pro-apoptotic signaling of ceramide involves the activation of stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK).[7][10] This leads to the activation of caspases, a family of proteases that execute the apoptotic program.[7] Specifically, C6-ceramide has been shown to induce the cleavage and activation of caspase-8 and caspase-9.[7]

Furthermore, ceramide can act on mitochondria, leading to the release of cytochrome c, a key event in the intrinsic apoptotic pathway.[11] This release is often mediated by the pro-apoptotic Bcl-2 family proteins.

Simplified Signaling Pathway of Ceramide-Induced Apoptosis

Caption: Key signaling events in this compound-induced apoptosis.

Quantitative Data

The following tables summarize key quantitative parameters for the use of this compound in various experimental settings.

Table 1: Typical Working Concentrations for Cellular Staining

| Application | Cell Type | Concentration | Incubation Time | Reference |

| Golgi Staining (Live Cells) | Various | 5 µM | 30 min at 4°C, then 30 min at 37°C | [3] |

| Golgi Staining (Fixed Cells) | Various | 5 µM | 30 min at 4°C | [3] |

| Sphingolipid Metabolism Study | MCF7 | 0-20 µM | 1 hour | [5] |

Table 2: Bioactivity and Kinetic Parameters

| Parameter | Value | Cell Line/System | Reference |

| C6-ceramide induced cell death | 25 µM - 50 µM | K562 | [7] |

| JNK inhibitor (SP600125) pre-treatment | 10 µM for 1 hour | K562 | [7] |

| Km for Ceramide Kinase | 4 µM | In vitro assay | [12] |

Experimental Protocols

Protocol 1: Staining the Golgi Complex in Living Cells with NBD C6-ceramide

This protocol is adapted from established methods for visualizing the Golgi apparatus in live cells.[3]

Materials:

-

NBD C6-ceramide

-

Defatted Bovine Serum Albumin (BSA)

-

Hanks' Buffered Salt Solution (HBSS) with 10 mM HEPES, pH 7.4 (HBSS/HEPES)

-

Cells grown on glass coverslips

Procedure:

-

Preparation of NBD C6-ceramide-BSA Complex (5 µM): a. Prepare a 1 mM stock solution of NBD C6-ceramide in a suitable organic solvent (e.g., ethanol). b. In a glass test tube, evaporate the solvent from an aliquot of the stock solution to obtain the desired amount of NBD C6-ceramide. c. Resuspend the dried lipid in a small volume of ethanol. d. Prepare a solution of defatted BSA in HBSS/HEPES. e. While vortexing the BSA solution, inject the ethanolic solution of NBD C6-ceramide to form the complex.

-

Cell Staining: a. Rinse the cells grown on coverslips with HBSS/HEPES. b. Incubate the cells with the 5 µM NBD C6-ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C. c. Wash the cells several times with ice-cold HBSS/HEPES. d. Incubate the cells in fresh, pre-warmed culture medium for 30 minutes at 37°C. e. Wash the cells with fresh medium.

-

Microscopy: a. Mount the coverslips and observe the cells using a fluorescence microscope with appropriate filters for NBD (Excitation/Emission maxima ~466/536 nm).[3]

Experimental Workflow for Live-Cell Golgi Staining

Caption: Step-by-step workflow for staining the Golgi apparatus in living cells.

Protocol 2: In Situ Assay for Sphingolipid Metabolism

This protocol provides a framework for studying the metabolism of this compound in cultured cells, based on methods described for quantifying ceramide metabolism.[5]

Materials:

-

NBD C6-ceramide-BSA complex (as prepared in Protocol 1)

-

Cultured cells (e.g., MCF7) in culture dishes

-

Lipid extraction solvents (e.g., chloroform/methanol mixture)

-

HPLC system with a fluorescence detector

Procedure:

-

Cell Treatment: a. Plate cells at a suitable density and allow them to adhere. b. Treat the cells with the desired concentration of NBD C6-ceramide-BSA complex (e.g., 1-10 µM) for a specific duration (e.g., 1 hour) at 37°C.

-

Lipid Extraction: a. After incubation, wash the cells with ice-cold PBS. b. Scrape the cells in the presence of a chloroform/methanol mixture to extract the lipids. c. Separate the organic and aqueous phases by centrifugation. d. Collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.

-

HPLC Analysis: a. Resuspend the dried lipid extract in a suitable mobile phase. b. Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a fluorescence detector set to the excitation and emission wavelengths of NBD. c. Analyze the chromatogram to identify and quantify the peaks corresponding to C6 NBD-ceramide and its metabolites (C6 NBD-sphingomyelin, C6 NBD-glucosylceramide).

Conclusion

This compound is a versatile and powerful tool for investigating fundamental aspects of cell biology. Its ability to serve as a fluorescent tracer for the Golgi apparatus and sphingolipid trafficking pathways, coupled with its capacity to induce apoptosis, makes it highly valuable for researchers in basic science and drug development. By understanding the core mechanisms of action and utilizing the detailed protocols provided in this guide, scientists can effectively employ this fluorescent ceramide analog to gain deeper insights into cellular processes and their deregulation in disease.

References

- 1. DSpace [diposit.ub.edu]

- 2. benchchem.com [benchchem.com]

- 3. genecopoeia.com [genecopoeia.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exogenous Ceramide Treatment Induce Death and Cytotoxicity in Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Visualizing the Cellular Sorting Hub: A Technical Guide to C6 NBD L-threo-ceramide for Golgi Apparatus Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of C6 NBD L-threo-ceramide, a fluorescent analog of ceramide, and its application in the visualization of the Golgi apparatus in both live and fixed cells. Its utility as a selective stain for this vital organelle makes it an invaluable tool for studying sphingolipid transport, metabolism, and the intricate dynamics of the Golgi complex.

Principle of Action: Metabolic Trapping within the Golgi

This compound is a cell-permeable molecule that selectively accumulates in the Golgi apparatus. The underlying mechanism for this specificity is not direct affinity but rather a process of metabolic trapping.[1] Once inside the cell, the ceramide analog is transported to the Golgi, where it is metabolized by resident enzymes into fluorescent sphingomyelin (B164518) and glucosylceramide.[1][2][3] These fluorescent metabolites are then retained within the Golgi cisternae, providing a stable and specific signal for visualization.[4] The nitrobenzoxadiazole (NBD) fluorophore is environmentally sensitive, exhibiting weak fluorescence in aqueous environments but becoming brightly fluorescent in the nonpolar lipid environment of the Golgi membrane.[1][5][6]

This targeted accumulation allows for the detailed study of Golgi morphology, trafficking pathways, and the broader implications of sphingolipid metabolism in various cellular functions and disease states.[1] The probe has been successfully used to observe changes in Golgi morphology in living cells and to study the mechanisms of sphingolipid transport and metabolism.[7]

Physicochemical and Fluorescent Properties

A clear understanding of the properties of this compound is crucial for its effective application.

| Property | Value | Reference |

| Full Chemical Name | N-(epsilon-7-nitrobenz-2-oxa-1,3-diazol-4-yl-aminocaproyl)-D-erythro-sphingosine | [8][9] |

| Molecular Formula | C30H49N5O6 | [10] |

| Molecular Weight | 575.74 g/mol | [10] |

| Excitation Maximum | ~466 nm | [5][7][10] |

| Emission Maximum | ~536 nm | [5][7][10] |

| Solubility | Soluble in Chloroform, DMSO | [10] |

| Storage Conditions | -20°C, protect from light | [5][6][10] |

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. The following protocols are synthesized from established methods for the preparation and use of this compound for Golgi staining.

Preparation of C6-NBD-Ceramide-BSA Complex

For efficient delivery into cells, this compound is often complexed with bovine serum albumin (BSA).[5][6]

| Step | Procedure |

| 1 | Prepare a 1 mM stock solution of this compound in a chloroform:ethanol (19:1 v/v) solution.[5] |

| 2 | Dispense 50 µL of the stock solution into a glass test tube.[5] |

| 3 | Evaporate the solvent under a stream of nitrogen, followed by at least 1 hour under vacuum.[5] |

| 4 | Redissolve the dried lipid in 200 µL of absolute ethanol.[5] |

| 5 | In a separate 50 mL plastic centrifuge tube, prepare a solution of 0.34 mg/mL defatted BSA in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).[5] |

| 6 | While vortexing the BSA solution, inject the 200 µL of ethanolic this compound solution.[5] |

| 7 | The resulting solution will be a 5 µM C6-NBD-ceramide / 5 µM BSA complex. Store this complex at -20°C.[5] |

Staining Protocol for Living Cells

Caption: Workflow for staining the Golgi apparatus in living cells.

| Step | Procedure | Details |

| 1 | Cell Preparation | Grow cells on glass coverslips to an appropriate confluency. |

| 2 | Rinsing | Rinse the cells with a suitable medium such as Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES).[5] |

| 3 | Incubation | Incubate the cells with 5 µM C6-NBD-ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[5] |

| 4 | Rinsing | Rinse the sample several times with ice-cold medium.[5] |

| 5 | Chase Incubation | Incubate in fresh medium at 37°C for an additional 30 minutes.[5] This step allows for the transport and metabolism of the ceramide analog. |

| 6 | Final Wash | Wash the sample in fresh medium.[5] |

| 7 | Visualization | Mount the coverslips and examine them using a fluorescence microscope with appropriate filters (e.g., FITC filter set).[6] Prominent labeling of the Golgi apparatus should be visible.[5] |

Staining Protocol for Fixed Cells

Caption: Workflow for staining the Golgi apparatus in fixed cells.

| Step | Procedure | Details |

| 1 | Cell Preparation | Grow cells on glass coverslips. |

| 2 | Rinsing | Rinse cells with HBSS/HEPES.[5] |

| 3 | Fixation | Fix cells for 5-10 minutes at room temperature.[5] Common fixatives include 0.5% glutaraldehyde in 10% sucrose/100 mM PIPES, pH 7.0, or 2-4% paraformaldehyde in phosphate-buffered saline (PBS).[5][7] |

| 4 | Rinsing after Fixation | Rinse the sample several times with ice-cold HBSS/HEPES.[5] |

| 5 | Staining Incubation | Transfer to an ice bath and incubate for 30 minutes at 4°C with 5 µM C6-NBD-ceramide-BSA complex.[5] |

| 6 | Rinsing | Rinse in HBSS/HEPES.[5] |

| 7 | Back-Exchange | To enhance Golgi staining and reduce background from other membranes, incubate for 30-90 minutes at room temperature with 10% fetal calf serum or 2 mg/mL BSA.[5][7] This step helps to remove excess, unbound C6-NBD-ceramide.[4][8][9] |

| 8 | Final Wash | Wash the sample in fresh HBSS/HEPES.[5] |

| 9 | Visualization | Mount the coverslips and examine by fluorescence microscopy.[5] |

Mechanism of Golgi Targeting and Retention

The selective labeling of the Golgi apparatus by this compound is a multi-step process involving uptake, transport, enzymatic conversion, and retention.

Caption: Mechanism of this compound Golgi targeting.

Considerations and Best Practices

-

Detergents and Fixatives: Avoid the use of detergents and methanol/acetone fixatives as they can disrupt membrane integrity and affect staining.[5]

-

Lipid Extraction: Fixation protocols that extract or modify cellular lipids can inhibit the accumulation of C6-NBD-Ceramide in the Golgi.[8][9]

-

Cholesterol Depletion: Agents that complex with cellular cholesterol, such as Filipin, can inhibit the accumulation of C6-NBD-Ceramide at the Golgi apparatus.[8][9]

-

Microscopy: A fluorescence microscope equipped with a standard FITC filter set is suitable for visualizing the NBD fluorescence.

Conclusion

This compound is a robust and specific fluorescent probe for labeling the Golgi apparatus in both living and fixed cells. Its mechanism of action, based on metabolic trapping, provides a reliable method for visualizing Golgi structure and dynamics. By following the detailed protocols and considering the key technical aspects outlined in this guide, researchers can effectively utilize this tool to gain valuable insights into the complex roles of the Golgi apparatus and sphingolipid metabolism in cellular health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. genecopoeia.com [genecopoeia.com]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rupress.org [rupress.org]

- 9. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biotium.com [biotium.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Sphingolipid Metabolism Studies with C6 NBD L-threo-ceramide

Introduction

Sphingolipids are a critical class of lipids that function as both structural components of cellular membranes and as bioactive molecules involved in a myriad of cellular processes, including signal transduction, cell proliferation, and apoptosis. The study of their complex metabolic pathways is crucial for understanding various diseases and for the development of novel therapeutics. Fluorescent lipid analogs are invaluable tools in this field, and among them, this compound stands out for its unique properties. This technical guide provides a comprehensive overview of the application of this compound in sphingolipid metabolism research, detailing experimental protocols, quantitative data, and visualizing key pathways and workflows.

This compound is a fluorescent analog of ceramide, a central hub in sphingolipid metabolism. The C6 denotes a short six-carbon acyl chain, making the molecule cell-permeable. The NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group is a fluorescent reporter. The L-threo stereoisomer is a non-natural configuration. While natural D-erythro-ceramide is a substrate for a wide range of metabolic enzymes, L-threo-ceramide exhibits a more restricted metabolic fate, making it a specific tool for investigating particular enzymatic pathways.[1] Specifically, L-threo-ceramide is a substrate for dihydroceramide (B1258172) synthase and sphingomyelin (B164518) synthase but not for glucosylceramide synthase.[1] This characteristic allows for targeted studies of specific branches of sphingolipid metabolism.

Core Sphingolipid Metabolism

The metabolism of sphingolipids is a complex network of synthesis and degradation pathways. The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA.[2] The central molecule, ceramide, can be further metabolized into various complex sphingolipids, including sphingomyelin and glucosylceramide, or broken down into sphingosine, which can be phosphorylated to the potent signaling molecule sphingosine-1-phosphate.

Caption: Overview of the de novo sphingolipid biosynthesis pathway.

Experimental Protocols

I. Cellular Labeling with this compound

This protocol describes the general procedure for labeling live cells to study the uptake, trafficking, and metabolism of sphingolipids.

Materials:

-

This compound stock solution (e.g., 1 mM in ethanol (B145695) or DMSO)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 - HBSS/HEPES)

-

Cell culture medium appropriate for the cell line

-

Cultured cells grown on coverslips or appropriate imaging dishes

Procedure:

-

Preparation of C6 NBD-ceramide/BSA Complex:

-

Dry down an aliquot of the this compound stock solution under a stream of nitrogen gas.

-

Redissolve the dried lipid in a small volume of absolute ethanol.

-

Prepare a solution of 0.34 mg/mL fatty acid-free BSA in HBSS/HEPES.

-

While vortexing the BSA solution, slowly add the ethanolic solution of this compound to a final concentration of 5 µM.[3] This facilitates the delivery of the hydrophobic ceramide analog to the cells.

-

-

Cell Labeling:

-

Wash the cultured cells twice with pre-warmed HBSS/HEPES.

-

Incubate the cells with the 5 µM this compound/BSA complex in HBSS/HEPES for 30 minutes at 37°C.[3]

-

-

Washing:

-

Remove the labeling solution and wash the cells three times with ice-cold HBSS/HEPES to remove unbound probe.

-

-

Chase Incubation (Optional):

-

To follow the metabolic fate of the ceramide analog, incubate the labeled cells in fresh, pre-warmed culture medium for various time points (e.g., 30, 60, 120 minutes) at 37°C.

-

-

Imaging:

Caption: Experimental workflow for cellular labeling with this compound.

II. Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)

This protocol allows for the separation and semi-quantitative analysis of this compound and its fluorescent metabolites.

Materials:

-

Labeled cells from the previous protocol

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Chloroform

-

Cell scraper

-

Centrifuge tubes

-

Nitrogen gas stream

-

TLC plates (silica gel)

-

TLC developing chamber

-

TLC solvent system (e.g., chloroform:methanol:water 65:25:4, v/v/v)

-

UV transilluminator or fluorescence scanner

Procedure:

-

Cell Harvesting:

-

After the desired incubation, place the culture dish on ice and wash the cells twice with ice-cold PBS.

-

Scrape the cells into 1 mL of ice-cold PBS and transfer to a centrifuge tube.

-

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

-

Lipid Extraction:

-

Aspirate the supernatant and add 1 mL of chloroform:methanol (1:2, v/v) to the cell pellet. Vortex thoroughly.

-

Add 0.8 mL of water and 1 mL of chloroform. Vortex again to create a biphasic system.

-

Centrifuge at 1,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Drying and Reconstitution:

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Reconstitute the dried lipid film in a small, known volume of chloroform:methanol (2:1, v/v).

-

-

TLC Analysis:

-

Spot the lipid extract onto a silica (B1680970) TLC plate.

-

Allow the spot to dry completely.

-

Place the TLC plate in a developing chamber pre-equilibrated with the chosen solvent system.

-

Allow the solvent front to migrate to near the top of the plate.

-

Remove the plate and allow it to air dry completely.

-

-

Visualization and Quantification:

-

Visualize the fluorescent lipid spots under a UV transilluminator.

-

The relative fluorescence intensity of the spots corresponding to the parent compound and its metabolites can be quantified using densitometry software.[8]

-

Caption: Workflow for lipid extraction and TLC analysis.

Quantitative Data Presentation

The use of this compound allows for the quantification of enzyme activities and the assessment of metabolic flux. Below are examples of quantitative data that can be obtained.

Table 1: In Situ Glucosylceramide Synthase (GCS) Activity

This table illustrates how C6 NBD D-erythro-ceramide (a substrate for GCS) can be used to compare GCS activity in control versus disease-model cells, such as those from Gaucher disease patients, which have a deficiency in glucocerebrosidase leading to glucosylceramide accumulation.[9][10][11]

| Cell Type | C6 NBD-Glucosylceramide (pmol/mg protein) | Fold Change |

| Control Fibroblasts | 15.2 ± 2.1 | 1.0 |

| Gaucher Fibroblasts | 68.5 ± 7.9 | 4.5 |

Table 2: Effect of Sphingolipid Metabolism Inhibitors

C6 NBD ceramide analogs are valuable for assessing the efficacy and specificity of small molecule inhibitors of sphingolipid-metabolizing enzymes.[12]

| Treatment (MCF7 cells) | NBD-Sphingomyelin (% of Control) | NBD-Glucosylceramide (% of Control) | NBD-Ceramide-1-Phosphate (% of Control) |

| Vehicle Control | 100 ± 8 | 100 ± 11 | 100 ± 13 |

| PDMP (GCS inhibitor) | 95 ± 7 | 12 ± 3 | 75 ± 9 |

| NVP-231 (CERK inhibitor) | 102 ± 9 | 98 ± 12 | 15 ± 4 |

Data are illustrative based on expected inhibitor effects. PDMP is a known inhibitor of glucosylceramide synthase.[13]

Signaling Pathways and Logical Relationships

While this compound is primarily a metabolic tracer, its application can shed light on signaling pathways affected by alterations in sphingolipid metabolism. For instance, in Gaucher disease, the accumulation of glucosylceramide, which can be modeled with fluorescent ceramide analogs, is linked to downstream cellular pathologies.

Caption: Logical relationship in Gaucher disease pathophysiology.[14]

This guide provides a foundational framework for utilizing this compound in sphingolipid research. The detailed protocols and illustrative data serve as a starting point for designing and interpreting experiments aimed at unraveling the complexities of sphingolipid metabolism and its role in health and disease.

References

- 1. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. biotium.com [biotium.com]

- 5. Sphingolipid metabolism in cultured fibroblasts: microscopic and biochemical studies employing a fluorescent ceramide analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. vincibiochem.it [vincibiochem.it]

- 10. Plasma glucosylceramide and ceramide in type 1 Gaucher disease patients: correlations with disease severity and response to therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new glucocerebrosidase-deficient neuronal cell model provides a tool to probe pathophysiology and therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Glucosylceramide Associated with Gaucher Disease Forms Amyloid-like Twisted Ribbon Fibrils That Induce α-Synuclein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

C6-NBD-L-threo-ceramide: A Technical Guide to a Vital Stain for the Golgi Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(7-(4-nitrobenzo-2-oxa-1,3-diazole))-6-aminocaproyl sphingosine (B13886) (C6-NBD-ceramide) is a fluorescently labeled, cell-permeable analog of ceramide that serves as a vital stain for the Golgi apparatus in both live and fixed cells. Its utility lies in its ability to be metabolized within the Golgi complex, leading to the accumulation of fluorescent products that delineate the organelle's structure.[1] This technical guide provides an in-depth overview of C6-NBD-L-threo-ceramide, its properties, experimental protocols for its use, and its role in the context of ceramide signaling pathways within the Golgi. The L-threo stereoisomer exhibits specific metabolic fates, making it a valuable tool for dissecting sphingolipid metabolism.[2]

Data Presentation

Physicochemical and Fluorescent Properties

| Property | Value | References |

| Chemical Formula | C₃₀H₄₉N₅O₆ | [3] |

| Molecular Weight | 575.7 g/mol | [3] |

| Excitation Maximum (Ex) | ~466 nm | [4][5] |

| Emission Maximum (Em) | ~536 nm | [4][5] |

| Appearance | Dark solid | - |

| Solubility | DMSO, Chloroform | - |

Comparison with other Ceramide Analogs

| Parameter | C6-NBD-L-threo-ceramide | C6-NBD-D-erythro-ceramide |

| Metabolism to Glucosylceramide | Not a substrate for glucosylceramide synthase. | Metabolized to C6-NBD-glucosylceramide. |

| Metabolism to Sphingomyelin (B164518) | Metabolized to C6-NBD-sphingomyelin. | Metabolized to C6-NBD-sphingomyelin. |

| Primary Use | Studying sphingomyelin synthesis pathway and as a Golgi stain. | Studying both sphingomyelin and glucosylceramide synthesis pathways, and as a Golgi stain. |

Experimental Protocols

Live Cell Staining of the Golgi Apparatus

This protocol is adapted from established methodologies for staining the Golgi complex in living cells.[6]

Materials:

-

C6-NBD-L-threo-ceramide

-

Bovine Serum Albumin (BSA), defatted

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cells grown on glass-bottom dishes or coverslips

Procedure:

-

Prepare a 1 mM stock solution of C6-NBD-L-threo-ceramide in DMSO. Store aliquots at -20°C, protected from light.[7]

-

Prepare a 5 µM working solution of C6-NBD-L-threo-ceramide complexed with BSA. This is achieved by diluting the stock solution into pre-warmed (37°C) HBSS containing 0.34 mg/mL defatted BSA and vortexing vigorously.[8]

-

Wash the cells twice with warm HBSS.

-

Incubate the cells with the 5 µM C6-NBD-L-threo-ceramide/BSA complex solution for 30 minutes at 4°C. This allows the probe to label the plasma membrane.[6]

-

Wash the cells three times with ice-cold HBSS to remove excess probe. [6]

-

Add fresh, pre-warmed imaging medium to the cells and incubate at 37°C for 30-60 minutes. During this time, the fluorescent ceramide is transported to and metabolized within the Golgi apparatus.[6][8]

-

Image the cells using a fluorescence microscope with appropriate filter sets for NBD (Excitation: ~466 nm, Emission: ~536 nm).

Fixed Cell Staining of the Golgi Apparatus

This protocol allows for the visualization of the Golgi complex in fixed cells.[6]

Materials:

-

C6-NBD-L-threo-ceramide

-

Bovine Serum Albumin (BSA), defatted

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (PFA) or Glutaraldehyde

-

Cells grown on coverslips

Procedure:

-

Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare a 5 µM working solution of C6-NBD-L-threo-ceramide complexed with BSA in PBS as described for live-cell staining.

-

Incubate the fixed cells with the C6-NBD-L-threo-ceramide/BSA complex solution for 30 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Metabolism of C6-NBD-L-threo-ceramide in the Golgi

C6-NBD-L-threo-ceramide that reaches the Golgi apparatus is a substrate for sphingomyelin synthase (SMS), which transfers a phosphocholine (B91661) headgroup from phosphatidylcholine to the ceramide backbone, producing C6-NBD-sphingomyelin.[9][2] Unlike the D-erythro isomer, L-threo-ceramide is not a substrate for glucosylceramide synthase (GCS).[2] This specific metabolic routing makes the L-threo isomer a useful tool to specifically investigate the sphingomyelin synthesis pathway.

Experimental Workflow for Golgi Staining

The following diagram illustrates the key steps involved in staining the Golgi apparatus in live cells using C6-NBD-L-threo-ceramide.

Ceramide Transport and Signaling at the Golgi

Ceramide synthesized in the endoplasmic reticulum (ER) is transported to the Golgi apparatus via vesicular transport or by the ceramide transfer protein (CERT).[10] In the Golgi, ceramide is a central hub for the synthesis of complex sphingolipids, including sphingomyelin and glycosphingolipids (though C6-NBD-L-threo-ceramide is not a substrate for the latter). These complex sphingolipids are then sorted and transported to other cellular destinations, including the plasma membrane. The metabolism of ceramide in the Golgi plays a crucial role in regulating cellular processes such as apoptosis, proliferation, and inflammation.[10]

References

- 1. Golgi staining by two fluorescent ceramide analogues in cultured fibroblasts requires metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. genecopoeia.com [genecopoeia.com]

- 7. cdn.stemcell.com [cdn.stemcell.com]

- 8. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

A Technical Guide to the Cellular Dynamics of C6 NBD L-threo-ceramide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the cellular uptake, trafficking, and metabolism of C6 NBD L-threo-ceramide, a fluorescently labeled, cell-permeable ceramide analog. This document provides a comprehensive overview of its application in studying sphingolipid pathways, complete with quantitative data, detailed experimental protocols, and visual representations of its cellular journey and experimental handling.

Introduction to C6 NBD Ceramide

N-(e-7-nitrobenz-2-oxa-1,3-diazol-4-yl-aminocaproyl)-sphingosine (C6 NBD-ceramide) is a vital tool in cell biology for investigating the intricate pathways of sphingolipid metabolism and transport.[1][2] Its utility stems from the attached nitrobenzoxadiazole (NBD) fluorophore, which allows for direct visualization of its subcellular localization and movement using fluorescence microscopy.[1][3] This short-chain ceramide analog readily permeates cell membranes, making it suitable for studying dynamic processes in living cells.[4][5]

A key characteristic of C6 NBD-ceramide is its rapid and selective accumulation in the Golgi apparatus, a central sorting and processing station for lipids and proteins.[1][6][7] Within the Golgi, it serves as a substrate for enzymes involved in sphingolipid synthesis, being metabolized into C6 NBD-sphingomyelin and C6 NBD-glucosylceramide.[4][8] These fluorescent metabolites are subsequently trafficked to other cellular destinations, primarily the plasma membrane.[2][8]

The stereochemistry of the ceramide analog influences its metabolic fate. The L-threo diastereomer of C6 NBD-ceramide is a substrate for sphingomyelin (B164518) synthase, leading to the formation of C6 NBD-sphingomyelin. However, it is not recognized by glucosylceramide synthase, thus preventing its conversion to C6 NBD-glucosylceramide.[9] This specificity makes this compound a valuable probe for dissecting specific branches of the sphingolipid metabolic pathway.

Cellular Uptake and Trafficking Pathway

The journey of this compound through the cell is a multi-step process involving passive diffusion, targeted organelle accumulation, enzymatic modification, and subsequent vesicular transport.

Uptake and Golgi Accumulation: When introduced to cells, typically as a complex with bovine serum albumin (BSA) to enhance solubility, this compound spontaneously transfers into the plasma membrane.[3][10] From the plasma membrane, it moves through the cytoplasm and rapidly concentrates in the membranes of the Golgi apparatus.[7][11] This accumulation is a key feature, making it an excellent marker for this organelle in both live and fixed cells.[1][6]

Metabolism in the Golgi Apparatus: Within the Golgi, this compound is metabolized by sphingomyelin synthase into C6 NBD L-threo-sphingomyelin.[9] This conversion is a critical step in its trafficking, as the resulting sphingomyelin has different physical properties and is sorted into transport vesicles destined for the plasma membrane.

Transport to the Plasma Membrane: Following its conversion, C6 NBD L-threo-sphingomyelin is packaged into transport vesicles that bud from the trans-Golgi network. These vesicles then move along the cytoskeleton and fuse with the plasma membrane, delivering the fluorescent sphingolipid analog to the cell surface.[2]

Endocytic Pathway: It is also important to note that fluorescent sphingolipid analogs at the plasma membrane can be internalized via endocytosis.[12] The subsequent intracellular destination of these endocytosed lipids can vary, with some being recycled back to the Golgi apparatus.[12]

Quantitative Data

The uptake and metabolism of C6 NBD-ceramide are dependent on both concentration and incubation time. The following tables summarize quantitative data from studies using this fluorescent probe.

Table 1: Dose-Response of C6 NBD-Ceramide Uptake and Metabolism in MCF7 Cells [11]

| C6 NBD-Ceramide Concentration | Incubation Time | Cellular Incorporation of C6 NBD-Ceramide | Formation of C6 NBD-Hexosylceramide | Formation of C6 NBD-Sphingomyelin | Formation of C6 NBD-Ceramide-1-Phosphate |

| 0 µM to 20 µM | 1 hour | Linear increase | Linear increase | Saturation observed above 10 µM | Saturation observed above 5 µM |

Table 2: Time-Course of C6 NBD-Ceramide Uptake and Metabolism in MCF7 Cells at 1 µM [11]

| Incubation Time | Cellular Incorporation of C6 NBD-Ceramide | Formation of C6 NBD-Hexosylceramide | Formation of C6 NBD-Sphingomyelin | Formation of C6 NBD-Ceramide-1-Phosphate |

| Up to 60 minutes | Linear increase | Gradual increase | Gradual increase | Gradual increase |

Table 3: Golgi Membrane Concentration of a Similar Fluorescent Ceramide Analog [13][14][15]

| Fluorescent Probe | Estimated Concentration in Golgi Membranes |

| C5-DMB-Cer and its metabolites | Up to 5-10 mol % |

Experimental Protocols

The following are detailed methodologies for key experiments involving C6 NBD-ceramide.

Preparation of C6 NBD-Ceramide/BSA Complex

This protocol describes the preparation of the C6 NBD-ceramide complex with fatty acid-free BSA for delivery to cells.[10][11]

-

Stock Solution: Prepare a 1 mM stock solution of C6 NBD-ceramide in absolute ethanol (B145695) or chloroform.

-

Drying: Aliquot the desired amount of the stock solution into a glass tube and dry the solvent under a stream of nitrogen gas.

-

Resuspension: Redissolve the dried lipid in a small volume of absolute ethanol (e.g., 200 µL for 100 nmol of ceramide).

-

Complexation: Prepare a solution of 0.34 mg/mL fatty acid-free BSA in a suitable buffer (e.g., PBS or HBSS/HEPES). While vortexing the BSA solution, slowly add the ethanolic solution of C6 NBD-ceramide.

-

Storage: The resulting C6 NBD-ceramide/BSA complex can be stored at -20°C.

Labeling of Live Cells with C6 NBD-Ceramide

This protocol outlines the procedure for staining the Golgi apparatus in living cells.[10]

-

Cell Culture: Grow cells on glass coverslips to the desired confluency.

-

Washing: Rinse the cells with an appropriate medium, such as Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES).

-

Labeling: Incubate the cells with the C6 NBD-ceramide/BSA complex (typically 5 µM) in HBSS/HEPES for 30 minutes at 4°C. This allows the ceramide analog to insert into the plasma membrane without significant internalization.

-

Internalization: Rinse the cells several times with ice-cold medium to remove excess probe. Then, incubate the cells in fresh, pre-warmed medium at 37°C for 30 minutes to allow for trafficking to the Golgi apparatus.

-

Washing: Wash the cells with fresh medium.

-

Microscopy: Mount the coverslips and observe the cells using a fluorescence microscope with appropriate filter sets for NBD (Excitation/Emission: ~466/536 nm).[1]

Labeling of Fixed Cells with C6 NBD-Ceramide

This protocol details the staining of the Golgi apparatus in fixed cells.[6][7][10]

-

Cell Culture and Fixation: Grow cells on glass coverslips and fix them using a suitable fixative (e.g., 0.5% glutaraldehyde).

-

Washing: Rinse the fixed cells several times with ice-cold buffer (e.g., HBSS/HEPES).

-

Labeling: Transfer the coverslips to an ice bath and incubate with the C6 NBD-ceramide/BSA complex (typically 5 µM) for 30 minutes at 4°C.

-

Back-Exchange: To reduce background fluorescence and enhance the specific staining of the Golgi, incubate the cells with a solution of 2 mg/mL defatted BSA or 10% fetal calf serum for 30-90 minutes at room temperature. This step removes excess C6 NBD-ceramide from other cellular membranes.

-

Washing: Wash the cells in fresh buffer.

-

Microscopy: Mount the coverslips and visualize the Golgi staining by fluorescence microscopy.

Analysis of C6 NBD-Ceramide Metabolites by HPLC

This protocol provides a general overview of how to analyze the metabolism of C6 NBD-ceramide.[11][16]

-

Cell Labeling: Label cells with C6 NBD-ceramide for the desired time and concentration as described in section 4.2.

-

Lipid Extraction: After incubation, wash the cells and perform a total lipid extraction using established methods (e.g., Bligh-Dyer extraction).

-

HPLC Separation: Separate the lipid extract using a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., a silica (B1680970) column for normal-phase chromatography).

-

Fluorescence Detection: Use a fluorescence detector set to the excitation and emission wavelengths of NBD to detect the separated C6 NBD-ceramide and its fluorescent metabolites.

-

Quantification: Quantify the amount of each lipid by integrating the area under the respective peaks in the chromatogram and comparing them to standards.

Signaling Implications

While this compound is primarily used as a tracer for lipid trafficking, its core molecule, ceramide, is a well-established bioactive lipid and second messenger. Endogenously generated ceramide is involved in a multitude of cellular signaling pathways that regulate processes such as:

-

Apoptosis: Ceramide can induce programmed cell death.[17][18]

-

Cell Senescence and Proliferation: It plays a role in regulating the cell cycle.[17][18]

-

Differentiation: Ceramide can influence cellular differentiation programs.[18]

Ceramide exerts its effects by modulating the activity of various downstream targets, including protein kinases, protein phosphatases, and other signaling enzymes.[18] Although the direct signaling effects of the exogenously added this compound are not its primary application, it is a crucial consideration in experimental design, as high concentrations could potentially perturb these pathways.

Conclusion

This compound is an indispensable tool for the real-time investigation of sphingolipid trafficking and metabolism in cells. Its selective accumulation in the Golgi apparatus and stereospecific metabolism provide a unique window into the complex sorting and transport mechanisms of this important class of lipids. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this fluorescent probe in their studies of cellular lipid dynamics and associated pathologies.

References

- 1. biotium.com [biotium.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Golgi | AAT Bioquest [aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 荧光染料 | MCE [medchemexpress.cn]

- 6. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sorting of sphingolipids in the endocytic pathway of HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rawdatalibrary.net [rawdatalibrary.net]

- 15. [PDF] A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor | Semantic Scholar [semanticscholar.org]

- 16. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Advances in the signal transduction of ceramide and related sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Divergent Roles of C6 NBD L-threo-ceramide in Lipid Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are central bioactive lipids implicated in a myriad of cellular processes, including apoptosis, cell cycle regulation, and stress responses. The use of fluorescently labeled, cell-permeable ceramide analogs has been instrumental in elucidating these complex signaling networks. This technical guide focuses on a specific, less-studied stereoisomer, C6 NBD L-threo-ceramide. It delves into its unique metabolic fate, its role in initiating signaling cascades, and its utility as a research tool. We provide a comparative analysis with its well-characterized D-erythro counterpart, present key quantitative data, detail experimental protocols, and visualize the relevant biological pathways to offer a comprehensive resource for researchers in lipid signaling and drug development.

Introduction: The Sphingolipid Rheostat and the Significance of Stereochemistry

The "sphingolipid rheostat" theory posits that the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) dictates cell fate.[1] A diverse array of stimuli, from death receptor activation to chemotherapy, can lead to an accumulation of intracellular ceramides, tipping the balance towards apoptosis.[2][3]

Ceramides are a structurally diverse class of lipids, characterized by a sphingoid base acylated with a fatty acid of varying chain length.[4] This structural heterogeneity, including the stereochemistry of the sphingoid backbone, plays a crucial role in their biological function. Naturally occurring ceramides exist in the D-erythro configuration.[5] Synthetic analogs, such as the fluorescent this compound, offer unique tools to dissect the stereospecificity of the enzymes and effector proteins involved in ceramide signaling.

This compound: Structure and Physicochemical Properties

This compound is a synthetic, cell-permeable ceramide analog. It consists of an L-threo-sphingosine backbone N-acylated with a six-carbon (C6) fatty acid, which is in turn labeled with the environmentally sensitive fluorophore, 7-nitrobenz-2-oxa-1,3-diazole (NBD). The NBD moiety is weakly fluorescent in aqueous environments but exhibits a significant increase in quantum yield in the hydrophobic environment of cellular membranes.[6]

Quantitative Data: Physicochemical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₄₉N₅O₆ | [7] |

| Molecular Weight | 575.74 g/mol | [7] |

| Excitation Maximum (Ex) | ~466 nm | [7][8] |

| Emission Maximum (Em) | ~536 nm | [7][8] |

| Appearance | Dark solid | [7] |

| Solubility | Chloroform, DMSO | [7] |

The Divergent Metabolism of L-threo vs. D-erythro-C6-NBD-ceramide

A key aspect of this compound's utility lies in its distinct metabolic processing compared to the natural D-erythro isomer. Once inside the cell, C6 NBD ceramide is transported to the Golgi apparatus, a central hub for sphingolipid metabolism.[7][9] Here, its fate is determined by the stereospecificity of two key enzymes: sphingomyelin (B164518) synthase (SMS) and glucosylceramide synthase (GCS).

-

Sphingomyelin (SM) Synthesis: L-threo-ceramide is a substrate for sphingomyelin synthase, leading to the formation of L-threo-C6-NBD-sphingomyelin.[5]

-

Glucosylceramide (GlcCer) Synthesis: In stark contrast, L-threo-ceramide is not a substrate for glucosylceramide synthase. This enzyme exclusively recognizes the D-erythro isomer.[5]

This metabolic divergence is critical, as it allows researchers to specifically probe the sphingomyelin synthesis pathway and its downstream consequences without the confounding variable of glycosphingolipid production.

Role in Lipid Signaling: Induction of Apoptosis

Despite differences in their metabolism, both D-erythro and L-threo-C6-ceramide can induce apoptosis in various cell lines.[10] However, the upstream signaling events may differ. The D-erythro isomer can induce the generation of endogenous long-chain ceramides, a key step in amplifying the apoptotic signal, whereas the L-threo isomer does not appear to trigger this response. This suggests that L-threo-ceramide may initiate apoptosis through a more direct mechanism or via pathways specifically related to the accumulation of L-threo-sphingomyelin.

The general mechanism of ceramide-induced apoptosis involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[11][12] This, in turn, activates a cascade of caspases, the executioners of apoptosis.[13] While the specific downstream effectors of L-threo-ceramide are not as well-defined as those for D-erythro-ceramide, the involvement of caspases is a likely convergence point.

C6 Ceramide-Induced Apoptosis Pathway

Quantitative Data: Apoptotic Induction

While extensive quantitative data for the L-threo isomer is limited, studies on general C6-ceramide provide a baseline for its pro-apoptotic potency.

| Cell Line | Effect | Concentration | Reference(s) |

| C6 Rat Glioma | >90% cell death | Not specified (IC50) | [10] |

| K562 (CML) | Apoptosis induction | 25 µM | [13] |

| Various Cancer Cells | Sensitizes to Doxorubicin-induced apoptosis | Not specified | [14] |

Note: These values are for the general C6-ceramide, which is often the D-erythro isomer. Specific IC50 values for the L-threo isomer require further investigation.

Experimental Protocols

The use of this compound in cellular assays requires careful preparation and handling to ensure reproducible results. The following are generalized protocols for labeling live and fixed cells.

Preparation of C6 NBD Ceramide-BSA Complex

For efficient delivery into cells, it is recommended to complex the lipophilic C6 NBD ceramide with bovine serum albumin (BSA).[6]

Materials:

-

This compound

-

Chloroform:Ethanol (B145695) (19:1 v/v)

-

Absolute ethanol

-

Defatted BSA

-

Serum-free balanced salt solution (e.g., HBSS) with 10 mM HEPES, pH 7.4

-

Nitrogen gas source

-

Vacuum

Procedure:

-

Prepare a ~1 mM stock solution of this compound in chloroform:ethanol (19:1).[6]

-

Aliquot the desired amount into a glass test tube and evaporate the solvent under a stream of nitrogen, followed by at least 1 hour under vacuum to remove all solvent traces.[6]

-

Redissolve the dried lipid film in absolute ethanol (e.g., 200 µL for 50 nmol of lipid).[6]

-

In a separate plastic tube, prepare a solution of 0.34 mg/mL defatted BSA in serum-free buffer.[6]

-

While vigorously vortexing the BSA solution, inject the ethanolic C6 NBD ceramide solution.[6]

-

The resulting complex (e.g., 5 µM C6 NBD ceramide / 5 µM BSA) can be stored at -20°C, protected from light.[6]

Labeling the Golgi Apparatus in Live Cells

Procedure:

-

Grow cells on glass coverslips to the desired confluency.

-

Rinse the cells with an appropriate imaging buffer (e.g., HBSS/HEPES).[6]

-

Incubate the cells with the 5 µM C6 NBD ceramide-BSA complex in buffer for 30 minutes at 4°C.[6] This allows the lipid to incorporate into the plasma membrane.

-

Wash the cells several times with ice-cold medium to remove excess probe.[6]

-

Incubate the cells in fresh, pre-warmed medium at 37°C for 30 minutes to allow for transport to the Golgi apparatus.[6]

-

Wash the cells in fresh medium and observe using a fluorescence microscope with appropriate filters for NBD (Ex/Em: ~466/536 nm).[8]

Labeling the Golgi Apparatus in Fixed Cells

Procedure:

-

Grow cells on glass coverslips.

-

Rinse cells with buffer and fix for 5-10 minutes at room temperature (e.g., 2-4% paraformaldehyde in PBS).[6] Note: Avoid methanol/acetone fixation as they can extract lipids.[6]

-

Wash the fixed cells several times with ice-cold buffer.[8]

-

Incubate the cells with the 5 µM C6 NBD ceramide-BSA complex for 30 minutes at 4°C.[6]

-

To enhance the Golgi-specific signal, perform a "back-exchange" by incubating the cells with a solution containing 10% fetal calf serum or 2 mg/mL defatted BSA for 30-90 minutes at room temperature.[8] This helps remove the probe from other membranes.

-

Wash the coverslips, mount them on slides, and visualize by fluorescence microscopy.[8]

Experimental Workflow for Studying Metabolism

Conclusion and Future Directions

This compound is a valuable tool for cell biologists and drug development professionals. Its unique metabolic profile, being a substrate for sphingomyelin synthase but not glucosylceramide synthase, allows for the specific investigation of the sphingomyelin pathway in health and disease.[5] While it is established that this isomer can induce apoptosis, the precise downstream signaling cascades it activates remain an area ripe for investigation. Future studies should focus on identifying the specific effector proteins that interact with L-threo-ceramide or its metabolites, and on elucidating how these interactions lead to the observed apoptotic phenotype. A deeper understanding of these pathways could unveil novel therapeutic targets for diseases characterized by dysregulated sphingolipid metabolism, such as cancer and neurodegenerative disorders.

References

- 1. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of death receptor signaling and apoptosis by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceramide Signaling Downstream of the p75 Neurotrophin Receptor Mediates the Effects of Nerve Growth Factor on Outgrowth of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. genecopoeia.com [genecopoeia.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exogenous Ceramide Treatment Induce Death and Cytotoxicity in Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The long and the short of ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Stereochemistry of L-threo-ceramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the stereochemistry of L-threo-ceramide, a non-naturally occurring stereoisomer of ceramide. While natural ceramides (B1148491) predominantly exist in the D-erythro configuration, the study of other stereoisomers like L-threo-ceramide offers valuable insights into the stringent structural requirements for sphingolipid metabolism and signaling. Understanding the unique biological activities and metabolic fate of L-threo-ceramide can open new avenues for therapeutic intervention and drug development.

The Stereochemical Landscape of Ceramides

Ceramides are fundamental components of cellular membranes and serve as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle regulation, and senescence.[1][2] The biological functions of ceramides are intrinsically linked to their stereochemistry. The sphingoid base backbone of ceramides contains two chiral centers at the C-2 and C-3 positions, giving rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo.[3] The naturally occurring and most abundant stereoisomer is D-erythro-ceramide.[4]

The L-threo configuration, specifically N-acyl-L-threo-sphingosine, represents a diastereomer of the natural D-erythro form. This structural variance, particularly the orientation of the hydroxyl and amino groups on the sphingoid backbone, dictates its interaction with enzymes and effector proteins, leading to distinct biological outcomes.

Biological Activity and Signaling Pathways of L-threo-ceramide

While not a substrate for many of the enzymes in the canonical sphingolipid metabolic pathways, L-threo-ceramide is not biologically inert.[4] It has been shown to exert distinct cellular effects, often by modulating specific signaling cascades.

2.1. Induction of Apoptosis and Cell Cycle Arrest

Short-chain, cell-permeable analogs of L-threo-ceramide have been demonstrated to be cytotoxic and can induce apoptosis. For instance, C8 L-threo-ceramide is cytotoxic to U937 cells with an IC50 of 10 μM and is a potent inducer of nuclear DNA fragmentation.[5] Similarly, C6 L-threo-ceramide exhibits cytotoxicity in U937 cells with an IC50 of 18 μM.[6] C2 L-threo-ceramide has been shown to induce cell cycle arrest in the G0/G1 phase and inhibit the growth of HL-60 leukemia cells.[7] This isomer also leads to a significant accumulation of sphingosine, suggesting a disruption in sphingolipid metabolism.[7][8]

2.2. Modulation of Cellular Signaling

L-threo-ceramide and its analogs can influence various signaling pathways:

-

NADPH Oxidase Activation and Mitochondrial Dysfunction: A cationic analog, L-threo-C6-pyridinium-ceramide bromide, has been shown to induce NADPH oxidase activation, leading to oxidative stress, mitochondrial dysfunction, and a loss of cell viability in pancreatic β-cells.[9]

-

Interleukin-4 (IL-4) Production: C6 L-threo-ceramide can enhance IL-4 production in activated T cells, while C2 L-threo-ceramide can inhibit it, indicating that the length of the acyl chain is a critical determinant of its immunomodulatory effects.[6][7]

-

Cholesterol Efflux: C2 L-threo-ceramide can stimulate cholesterol efflux in cells expressing the ABCA1 receptor, although less effectively than the corresponding C2 D-erythro ceramide.[7]

The following diagram illustrates a proposed signaling pathway initiated by a cationic L-threo-ceramide analog.

Metabolism of L-threo-ceramide

The stereochemistry of L-threo-ceramide significantly impacts its metabolic fate. Unlike the natural D-erythro isomer, L-threo-ceramide is a poor substrate for several key enzymes in sphingolipid metabolism.

-

Dihydroceramide (B1258172) Synthase: L-threo-sphinganine can be acylated by dihydroceramide synthase to form L-threo-dihydroceramide.[4]

-

Sphingomyelin Synthase: L-threo-ceramide can be converted to L-threo-sphingomyelin.[4][10]

-

Glucosylceramide Synthase: L-threo-ceramide is not a substrate for glucosylceramide synthase, meaning it cannot be converted to glucosylceramide.[4][6] This metabolic block can lead to the accumulation of L-threo-ceramide and its subsequent effects.

The diagram below outlines the metabolic pathways of different ceramide stereoisomers.

References

- 1. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceramide regulates cellular homeostasis via diverse stress signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Plant Ceramide Species-Induced Exosome Release from Neuronal Cells and Exosome Loading Using Deuterium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. L- threo -C6-pyridinium-ceramide bromide, a novel cationic ceramide, induces NADPH oxidase activation, mitochondrial dysfunction and loss in cell viability in INS 832/13 β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of short-chain ceramide and dihydroceramide analogues in Chinese hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

C6 NBD L-threo-ceramide metabolism to sphingomyelin

An In-depth Technical Guide to the Metabolism of C6-NBD-L-threo-ceramide to Sphingomyelin (B164518)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are central lipid molecules that function both as structural components of cellular membranes and as critical signaling molecules in a myriad of cellular processes, including apoptosis, proliferation, and differentiation.[1] The metabolism of ceramides is a tightly regulated and complex network. A key pathway in this network is the conversion of ceramide to sphingomyelin (SM), a major phospholipid in mammalian plasma membranes.[2][3] This reaction is catalyzed by sphingomyelin synthase (SMS) in the Golgi apparatus.[3]

To study the dynamics of ceramide transport and metabolism in living cells, researchers frequently employ fluorescently labeled analogs. One of the most widely used probes is C6-NBD-ceramide (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine), a short-chain ceramide analog that is readily taken up by cells.[4][5] Upon entering the cell, C6-NBD-ceramide rapidly accumulates in the Golgi apparatus, where it serves as a substrate for enzymes involved in sphingolipid metabolism, bypassing the endoplasmic reticulum (ER).[6]

This technical guide focuses specifically on the metabolism of the L-threo stereoisomer of C6-NBD-ceramide. Natural ceramides exist in the D-erythro configuration.[7] Understanding the metabolic fate of non-natural stereoisomers is crucial for developing specific molecular probes and potential therapeutic agents. Studies have shown that while the D-erythro form of ceramide is a substrate for both sphingomyelin synthase and glucosylceramide synthase, the L-threo diastereoisomer is metabolized to sphingomyelin but not to glucosylceramide.[7] This stereospecificity makes C6-NBD-L-threo-ceramide a valuable tool for specifically investigating the sphingomyelin synthesis pathway.

Metabolic Pathway and Cellular Transport

The conversion of exogenously supplied C6-NBD-L-threo-ceramide to C6-NBD-L-threo-sphingomyelin involves several key steps: cellular uptake, transport to the Golgi apparatus, and enzymatic conversion.

-

Cellular Uptake and Transport to the Golgi: C6-NBD-ceramide, often complexed with bovine serum albumin (BSA) to facilitate delivery, is added to the cell culture medium.[6] It spontaneously transfers into cells and accumulates in the Golgi apparatus.[8][9] This transport to the Golgi is rapid and does not require the ER-to-Golgi vesicular transport machinery needed for endogenous, de novo synthesized ceramide.[6] The transport of endogenous ceramide from the ER to the trans-Golgi, where sphingomyelin synthesis occurs, is mediated by the ceramide transfer protein (CERT).[10][11][12] CERT specifically recognizes the D-erythro isomer of ceramide.[11]

-

Enzymatic Conversion by Sphingomyelin Synthase (SMS): The primary enzymes responsible for converting ceramide to sphingomyelin are sphingomyelin synthases 1 and 2 (SMS1 and SMS2). SMS1 is predominantly located in the Golgi apparatus, while SMS2 is found in both the Golgi and the plasma membrane.[3][6] In the Golgi lumen, SMS catalyzes the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine (PC) to the primary hydroxyl group of ceramide, yielding sphingomyelin and diacylglycerol (DAG).[3] Research has demonstrated that L-threo-ceramide is a substrate for sphingomyelin synthase, resulting in the formation of L-threo-sphingomyelin.[7]

-

Stereospecificity: A critical aspect of this pathway is the stereoselectivity of the enzymes involved. Glucosylceramide synthase (GCS), which synthesizes glucosylceramide, does not recognize L-threo-ceramide as a substrate.[7] This ensures that C6-NBD-L-threo-ceramide is channeled specifically into the sphingomyelin synthesis pathway within the Golgi, making it an excellent probe for monitoring SMS activity without the confounding variable of glucosylceramide production.

Visualizing the Metabolic Pathway

The following diagram illustrates the metabolic fate of C6-NBD-L-threo-ceramide after cellular uptake.

Caption: Metabolic pathway of C6-NBD-L-threo-ceramide in the cell.

Experimental Protocols

Monitoring the conversion of C6-NBD-L-threo-ceramide to sphingomyelin is a common method for assessing SMS activity in intact cells. Below are detailed methodologies for a typical experiment.

Protocol 1: In Situ Assay of Sphingomyelin Synthase Activity

This protocol is adapted from methodologies described for monitoring ceramide metabolism in cultured cells.[6][13]

1. Materials and Reagents:

-

C6-NBD-L-threo-ceramide

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium (e.g., DMEM)

-

Cultured cells (e.g., MCF-7, HeLa, HT29) seeded in 60 mm dishes or 6-well plates

-

Thin Layer Chromatography (TLC) plates (Silica Gel 60)

-

TLC developing solvent (e.g., chloroform/methanol/water, 65:25:4, v/v/v)

-

Fluorescence imaging system

2. Preparation of C6-NBD-ceramide/BSA Complex: a. Prepare a 1 mM stock solution of C6-NBD-L-threo-ceramide in ethanol (B145695) or chloroform. b. In a glass tube, dry down the required amount of the stock solution under a stream of nitrogen gas.[6] c. Redissolve the lipid film in absolute ethanol (e.g., 200 µL).[6] d. Prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS. e. Add the ethanolic C6-NBD-ceramide solution to the BSA solution while vortexing to create a 100 µM C6-NBD-ceramide/BSA complex.[6] f. Store the complex at -20°C.

3. Cell Labeling and Treatment: a. Grow cells to approximately 80-90% confluency. b. Remove the culture medium and wash the cells once with serum-free medium. c. Add fresh culture medium (with or without serum, depending on the experimental design). d. Add the C6-NBD-ceramide/BSA complex to the medium to a final concentration of 1-5 µM. For acute time course experiments, concentrations below 5 µM are recommended to avoid enzyme saturation.[6] e. (Optional) For inhibitor studies, pre-incubate cells with the inhibitor (e.g., 500 nM jaspine B for SMS inhibition) for a designated time before adding the C6-NBD-ceramide.[13] f. Incubate the cells at 37°C for a specified time (e.g., 30-60 minutes).[6][13]

4. Lipid Extraction: a. After incubation, place the dishes on ice and aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS. c. Scrape the cells into a tube containing a mixture of chloroform and methanol (e.g., 1:2, v/v) for total lipid extraction using a modified Bligh-Dyer method. d. Vortex the mixture thoroughly and centrifuge to separate the phases. e. Collect the lower organic phase containing the lipids. f. Dry the lipid extract under nitrogen gas.

5. Analysis by Thin Layer Chromatography (TLC): a. Resuspend the dried lipid extract in a small volume of chloroform/methanol (1:1, v/v). b. Spot the resuspended lipids onto a silica (B1680970) TLC plate. Include standards for C6-NBD-ceramide and C6-NBD-sphingomyelin. c. Develop the TLC plate in an appropriate solvent system (e.g., chloroform:methanol:25% ammonia, 50:50:1). d. After development, air-dry the plate. e. Visualize the fluorescent spots using a fluorescence imager (Excitation ~466 nm, Emission ~536 nm).[4] f. Quantify the fluorescence intensity of the spots corresponding to the substrate (C6-NBD-ceramide) and the product (C6-NBD-sphingomyelin) to determine the percentage of conversion.

Visualizing the Experimental Workflow

Caption: General experimental workflow for monitoring SMS activity.

Quantitative Data Presentation

The following tables summarize key quantitative parameters derived from literature for designing and interpreting experiments involving C6-NBD-ceramide.

Table 1: Recommended C6-NBD-Ceramide Labeling Conditions

| Parameter | Recommended Value | Cell Line Example | Reference |

| Final Concentration | < 5 µM | MCF-7 | [6] |

| Final Concentration | 10 µM | Human Sarcoma Cells | [13] |

| Incubation Time | 30 - 60 minutes | MCF-7, HeLa | [6][14] |

| Labeling Method | Complex with fatty acid-free BSA | General | [6] |

Table 2: IC₅₀ Values of Selected Sphingomyelin Synthase (SMS) Inhibitors

| Inhibitor | Target(s) | IC₅₀ Value | Assay System | Reference |

| Jaspine B | SMS | ~500 nM (used concentration) | Human Sarcoma Cells | [13] |

| Ginkgolic Acid (C15:1) | SMS1 | 5.5 µM | HeLa cells expressing hSMS1 | [14] |

| Ginkgolic Acid (C15:1) | SMS2 | 3.6 µM | HeLa cells expressing hSMS2 | [14] |

| PDMP | Glucosylceramide Synthase | Also suppresses CERK | N/A | [6][15] |

| Fenretinide (4HPR) | Dihydroceramide Desaturase | Also suppresses CERK | N/A | [6][15] |

Note: The table includes inhibitors for other related enzymes to provide context on assay specificity.

Logical Relationships and Cellular Context

While exogenous C6-NBD-ceramide bypasses the ER, understanding the transport of endogenous ceramide is critical for the target audience. The CERT-mediated non-vesicular transport pathway is the primary route for newly synthesized ceramide to reach the Golgi for sphingomyelin synthesis.

Caption: CERT-mediated transport of endogenous ceramide to the Golgi.

Conclusion